2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 391221-96-8
VCID: VC4619627
InChI: InChI=1S/C27H28N2O5/c1-18-23(26(30)34-16-15-32-2)25(28-27(31)29(18)17-19-9-5-4-6-10-19)24-21-12-8-7-11-20(21)13-14-22(24)33-3/h4-14,25H,15-17H2,1-3H3,(H,28,31)
SMILES: CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)OC)C(=O)OCCOC
Molecular Formula: C27H28N2O5
Molecular Weight: 460.53

2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 391221-96-8

Cat. No.: VC4619627

Molecular Formula: C27H28N2O5

Molecular Weight: 460.53

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 1-benzyl-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 391221-96-8

Specification

CAS No. 391221-96-8
Molecular Formula C27H28N2O5
Molecular Weight 460.53
IUPAC Name 2-methoxyethyl 3-benzyl-6-(2-methoxynaphthalen-1-yl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C27H28N2O5/c1-18-23(26(30)34-16-15-32-2)25(28-27(31)29(18)17-19-9-5-4-6-10-19)24-21-12-8-7-11-20(21)13-14-22(24)33-3/h4-14,25H,15-17H2,1-3H3,(H,28,31)
Standard InChI Key ZWRYILVRGDNXSM-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)OC)C(=O)OCCOC

Introduction

Structural Overview

The compound consists of:

  • A tetrahydropyrimidine ring (a six-membered heterocyclic ring with nitrogen atoms).

  • A methoxyethyl ester group at the 5-carboxylate position.

  • A benzyl group attached to the nitrogen atom at position 1.

  • A 2-methoxynaphthalene substituent at position 4.

  • A methyl group at position 6.

  • A keto group at position 2.

Key Features:

  • Tetrahydropyrimidine Core: Known for its stability and ability to form hydrogen bonds, influencing biological activity.

  • Substituents: The combination of aromatic (naphthalene and benzyl) and aliphatic groups enhances lipophilicity, which may improve membrane permeability.

Synthesis Pathways

Although specific synthesis methods for this exact compound are not directly available in the provided sources, similar derivatives are synthesized through multistep reactions involving:

  • Biginelli Reaction: A classical method for synthesizing dihydropyrimidinones (DHPs) using aldehydes, β-keto esters, and urea derivatives under acidic conditions.

  • Functionalization: Post-synthetic modifications introduce substituents like methoxyethyl and naphthalene groups.

Example Reaction:

For related compounds like ethyl 6-methyl-2-oxo-4-phenyl tetrahydropyrimidine derivatives:

  • Reactants: Benzaldehyde, ethyl acetoacetate, and urea.

  • Catalyst: Acidic medium or Lewis acids.

  • Conditions: Reflux in ethanol or other solvents .

Biological Relevance

Tetrahydropyrimidine derivatives exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to interactions with microbial enzymes .

  • Antioxidant Properties: Substituents like methoxy groups enhance radical scavenging activity.

  • Anti-inflammatory Effects: Related compounds have shown inhibition of inflammatory pathways.

The presence of a naphthalene moiety may further enhance binding affinity to biological targets such as enzymes or receptors.

Computational Studies

Computational docking and molecular dynamics simulations can predict the interaction of this compound with biological targets:

  • Likely targets include enzymes such as kinases or oxidoreductases.

  • Lipophilic substituents improve binding within hydrophobic pockets.

Potential Applications

FieldApplication
Medicinal ChemistryDevelopment of anti-inflammatory, antimicrobial, or anticancer agents
Material ScienceUse in organic electronics due to aromatic substituents
AgrochemicalsPotential use as precursors for pesticides or growth regulators

Research Gaps and Future Directions

While this compound is structurally promising, further studies are needed to:

  • Elucidate its exact mechanism of action through in vitro and in vivo experiments.

  • Assess its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Optimize synthetic routes for scalability and cost-effectiveness.

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